6-Bromo-5-methyl-1H-indazole

Overview

Description

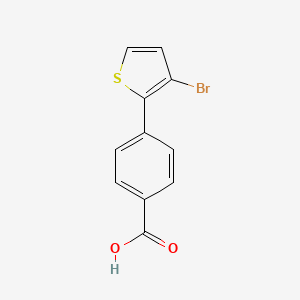

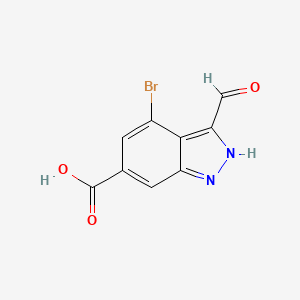

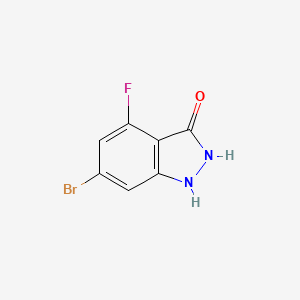

“6-Bromo-5-methyl-1H-indazole” is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . This compound is typically found in solid form .

Molecular Structure Analysis

The InChI code for “6-Bromo-5-methyl-1H-indazole” is 1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) . The SMILES string representation is Cc1cc2[nH]ncc2cc1Br .

Physical And Chemical Properties Analysis

“6-Bromo-5-methyl-1H-indazole” is a solid compound . It has a molecular weight of 211.06 g/mol . The exact physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Anticancer Activity

“6-Bromo-5-methyl-1H-indazole” derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The assessment was conducted using the MTT reduction assay, which measures cell viability . Some derivatives exhibited higher inhibitory activity compared to standard chemotherapy drugs like methotrexate, indicating their promise as effective anticancer agents .

Antiangiogenic Properties

Certain derivatives of “6-Bromo-5-methyl-1H-indazole” have demonstrated potent antiangiogenic activities. They were tested for their ability to inhibit proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines can prevent the formation of new blood vessels that tumors need to grow, making these compounds valuable for cancer treatment research .

Antioxidant Effects

The antioxidant properties of “6-Bromo-5-methyl-1H-indazole” derivatives have been explored through various assays, including DPPH, hydroxyl (OH), and superoxide radical (SOR) scavenging activities. Some compounds showed significant OH radical scavenging activities, while others exhibited DPPH and SOR scavenging activities, comparable to reference compounds like ascorbic acid . These antioxidant activities suggest potential therapeutic applications in diseases where oxidative stress is a contributing factor.

Molecular Docking Insights

In silico molecular docking analysis has provided structural insights into the anti-TNFα effect exhibited by “6-Bromo-5-methyl-1H-indazole” compounds. This computational approach helps in understanding the interaction between these compounds and biological targets, which is crucial for drug design and development .

Synthetic Approaches

Recent synthetic approaches to indazoles, including “6-Bromo-5-methyl-1H-indazole”, have been summarized in literature reviews. These approaches involve transition metal-catalyzed reactions, reductive cyclization reactions, and catalyst-free synthesis from azidobenzaldehydes and amines . Such synthetic strategies are essential for the efficient production of indazole derivatives for further medicinal applications.

Medicinal Applications

Indazole-containing compounds, like “6-Bromo-5-methyl-1H-indazole”, have a wide range of medicinal applications. They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The versatility of these compounds makes them a significant focus of pharmaceutical research and development.

Selective Inhibition for Respiratory Diseases

Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases . This specificity can lead to the development of targeted therapies with fewer side effects.

Antiproliferative Activity

Some “6-Bromo-5-methyl-1H-indazole” derivatives have shown interesting antiproliferative activity, inhibiting the growth of neoplastic cell lines at low concentrations and causing a block in the G0–G1 phase of the cell cycle . This activity is crucial for the development of new cancer treatments that can prevent the proliferation of cancer cells.

Safety and Hazards

Future Directions

Indazole-containing derivatives, including “6-Bromo-5-methyl-1H-indazole”, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential biological activities.

Mechanism of Action

Target of Action

6-Bromo-5-methyl-1H-indazole is a heterocyclic compound with a wide variety of medicinal applications . It has been found to have potential anticancer, antiangiogenic, and antioxidant activities . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell division and growth . This can lead to the inhibition of cancer cell proliferation .

Biochemical Pathways

Given its potential anticancer, antiangiogenic, and antioxidant activities , it can be inferred that this compound may affect pathways related to cell division, angiogenesis, and oxidative stress.

Result of Action

6-Bromo-5-methyl-1H-indazole has been found to exhibit anticancer, antiangiogenic, and antioxidant activities . In a study, certain derivatives of this compound were found to hinder the viability of three human cancer cell lines . Some compounds showed higher inhibitory activity on the viability of liver cancer cells compared to the standard methotrexate . These compounds were also found to inhibit proangiogenic cytokines associated with tumor development .

Action Environment

The action, efficacy, and stability of 6-Bromo-5-methyl-1H-indazole can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid contact with skin and eyes, and formation of dust and aerosols . Moreover, the compound’s action can be affected by the physiological environment within the body, including pH, temperature, and the presence of other molecules.

properties

IUPAC Name |

6-bromo-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLZDOJZLKUKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646670 | |

| Record name | 6-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methyl-1H-indazole | |

CAS RN |

1000343-69-0 | |

| Record name | 6-Bromo-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5-METHYLINDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)